2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol typically involves a multi-step process. One common method includes the following steps:
Formation of the imine intermediate: This involves the reaction of 2,4-dichlorophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the imine intermediate.
Introduction of the tetrafluoropropoxy group: The imine intermediate is then reacted with a tetrafluoropropylating agent under controlled conditions to introduce the tetrafluoropropoxy group.
Final condensation: The final step involves the condensation of the modified imine intermediate with a phenol derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-[(E)-{[2-(3-methoxyphenyl]imino}methyl]phenol
- 2,4-dichloro-6-[(E)-{[2-(3-hydroxyphenyl]imino}methyl]phenol
Uniqueness
2,4-dichloro-6-[(E)-{[2-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H11Cl2F4NO2 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(2,2,3,3-tetrafluoropropoxy)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C16H11Cl2F4NO2/c17-10-5-9(14(24)11(18)6-10)7-23-12-3-1-2-4-13(12)25-8-16(21,22)15(19)20/h1-7,15,24H,8H2 |
InChI Key |
PVKKSYQSZFWESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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